molecular formula C19H26N2O4S B11291080 N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide

Cat. No.: B11291080
M. Wt: 378.5 g/mol
InChI Key: UEVJZSXZLQPZTC-UHFFFAOYSA-N
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Description

This compound is a pyrrole-based propanamide derivative featuring a 2-methoxyethyl substituent at the pyrrole nitrogen, 4,5-dimethyl groups on the pyrrole ring, and a 4-methylphenylsulfonyl moiety at position 2. Its synthesis likely involves multi-step reactions, including sulfonylation, alkylation, and amidation, as inferred from analogous synthetic pathways for structurally related propanamides . The (4-methylphenyl)sulfonyl group enhances steric bulk and may influence binding interactions in biological systems, while the 2-methoxyethyl chain could improve solubility.

Properties

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]propanamide

InChI

InChI=1S/C19H26N2O4S/c1-6-17(22)20-19-18(14(3)15(4)21(19)11-12-25-5)26(23,24)16-9-7-13(2)8-10-16/h7-10H,6,11-12H2,1-5H3,(H,20,22)

InChI Key

UEVJZSXZLQPZTC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(N1CCOC)C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the methoxyethyl, dimethyl, and sulfonyl groups. The final step involves the formation of the propanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Analogues with Sulfonylpropanamide Motifs

Several compounds share the sulfonylpropanamide core but differ in substituents and heterocyclic systems:

Compound Name Key Structural Features Biological Activity References
N-(4-aminophenyl)-2-{acetyl[(4-methylphenyl)sulfonyl]amino}propanamide Aryl amino group at the propanamide terminus Moderate antifungal activity against Aspergillus niger
N-(4,6-diaminopyrimidin-3-yl)-2-{acetyl-[(4-methylphenyl)sulfonyl]amino}propanamide Diaminopyrimidine substituent Broad-spectrum antibacterial activity (e.g., Pseudomonas aeruginosa)
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide Pyrrole core with 4,5-dimethyl and 2-methoxyethyl groups Not explicitly reported; inferred potential from structural analogs

Key Observations :

  • The diaminopyrimidine substituent in the third compound enhances antibacterial activity compared to simpler aryl groups .
  • Antifungal activity correlates with the presence of electron-rich aromatic substituents (e.g., 4-aminophenyl) .
  • The pyrrole scaffold in the target compound may offer unique pharmacokinetic properties due to its lipophilic 4,5-dimethyl groups and polar 2-methoxyethyl chain .
Propanamide Derivatives with Variable Heterocycles
  • Compound 5 (S-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide): Pyrazole core with pyridinyl and dichlorophenyl groups. Comparison: The target compound lacks the pyrazole heterocycle and chlorine substituents, likely reducing neuroactivity but improving metabolic stability.
  • N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide: Bis-pyrazole system with chlorophenoxy and sulfonamide groups. Comparison: The target compound’s pyrrole core may confer distinct electronic properties compared to pyrazole-based sulfonamides.
Substituent Effects on Physicochemical Properties
  • Acyl Chain Length :
    • N-{1-(2-Methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide (vs. propanamide):
  • Sulfonyl Group Modifications :

    • Replacement of 4-methylphenylsulfonyl with pyrimidinylsulfonyl (e.g., CAS 949441-28-5) introduces hydrogen-bonding sites, improving target engagement in enzyme inhibition .

Biological Activity

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide is a complex organic compound characterized by a pyrrole ring with various substituents, indicating potential for diverse biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on recent research findings.

PropertyValue
Molecular Formula C19H26N2O4S
Molecular Weight 378.5 g/mol
IUPAC Name N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]propanamide
InChI Key UEVJZSXZLQPZTC-UHFFFAOYSA-N

Structural Characteristics

The compound features:

  • A pyrrole ring , which is a five-membered aromatic heterocycle.
  • A methoxyethyl group , which may enhance solubility and bioavailability.
  • A sulfonyl group attached to a 4-methylphenyl moiety, suggesting potential interactions with various biological targets.

The biological activity of this compound appears to involve interaction with specific molecular targets, modulating various biological pathways. Research indicates that it may influence cell growth and metabolic processes.

Case Studies and Research Findings

  • Cell Growth Inhibition : A study demonstrated that similar pyrrole derivatives suppressed cell growth while enhancing glucose uptake and ATP production in monoclonal antibody production systems. This suggests that the compound may enhance cell-specific productivity in biotechnological applications .
  • Structure-Activity Relationship (SAR) : Research on related compounds indicates that specific structural features, such as the presence of the 2,5-dimethylpyrrole moiety, significantly enhance biological activity. The SAR studies revealed that certain modifications could lead to improved efficacy against cellular targets .
  • Potential Therapeutic Applications : The compound's unique structure suggests potential applications in treating various diseases, including cancer and infections. Its sulfonamide functionality indicates possible antibacterial properties .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonyl}-1H-pyrrol-2-yl}propanamidePyrrole ring with methoxyethyl and sulfonyl groupsPotential anti-cancer and antibacterial activities
4-MethylbenzenesulfonamideSulfonamide groupAntibacterial
1-(4-Methylphenyl)-2-pyrrolidinonePyrrole-like structureAnalgesic

Synthesis and Chemical Reactions

The synthesis of this compound involves multiple steps:

  • Preparation of the pyrrole ring.
  • Introduction of the methoxyethyl, dimethyl, and sulfonyl groups.
  • Formation of the propanamide moiety.

These reactions may utilize specific catalysts and solvents to achieve high yields and purity.

Chemical Reactions Analysis

The compound can undergo various chemical reactions:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Utilizing lithium aluminum hydride or sodium borohydride.
  • Substitution : Involving halogens or nucleophiles under controlled conditions.

The products formed depend on the specific reagents and conditions employed during these reactions.

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